Product packaging for 4-(2-Methylpiperidin-1-yl)butyl benzoate(Cat. No.:CAS No. 64050-30-2)

4-(2-Methylpiperidin-1-yl)butyl benzoate

Cat. No.: B13763969
CAS No.: 64050-30-2
M. Wt: 275.4 g/mol
InChI Key: UFMAXJGHHZKXIO-UHFFFAOYSA-N
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Description

Historical Context of Substituted Piperidine (B6355638) Derivatives in Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structure in organic chemistry. wikipedia.orgresearchgate.net Its history is deeply intertwined with the study of natural products, particularly alkaloids. The name "piperidine" itself originates from the Latin word Piper, for the pepper plant, from which piperine, a prominent piperidine-containing alkaloid, was first isolated. wikipedia.org

First reported in 1850 by the Scottish chemist Thomas Anderson, piperidine was initially obtained through the chemical treatment of piperine. nih.gov This discovery opened the door to the exploration of a vast family of related compounds. Throughout the late 19th and 20th centuries, the piperidine motif was identified in numerous other natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine from poison hemlock. wikipedia.org

The development of synthetic organic chemistry allowed for the systematic modification of the piperidine scaffold. Chemists began to synthesize a wide array of substituted piperidines to investigate their chemical properties and biological activities. ajchem-a.com This research has established that the biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.netresearchgate.net Today, the piperidine ring is recognized as a "privileged structural motif" in medicinal chemistry, appearing in numerous classes of pharmaceuticals, including antihistamines, analgesics, and antipsychotics. researchgate.netijnrd.org The synthesis of substituted piperidines remains an active area of research, with common methods including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

Academic Significance of Benzoate (B1203000) Ester Functionalities in Chemical Research

Benzoate esters are a class of organic compounds formed from the condensation of benzoic acid and an alcohol. nih.gov Their academic significance is multifaceted, spanning organic synthesis, materials science, and biochemistry. Methyl benzoate, one of the simplest examples, is a naturally occurring ester found in various plants and is noted for its pleasant fragrance. researchgate.netwikipedia.org

In the realm of organic synthesis, the benzoate group serves several important functions. It is widely used as a protecting group for hydroxyl functionalities. The relative stability of the benzoate ester allows it to withstand various reaction conditions, and it can be selectively removed when needed. organic-chemistry.org The synthesis of benzoate esters, typically through Fischer esterification or by using acylating agents like benzoyl chloride, is a fundamental transformation taught in organic chemistry. organic-chemistry.orgresearchgate.net Modern research continues to refine these methods, developing more efficient and environmentally benign catalytic systems, such as solid acid catalysts, to replace traditional strong acids like sulfuric acid. mdpi.com

Furthermore, benzoate esters are key intermediates in the synthesis of more complex molecules. acs.org Their chemical reactivity, particularly at the carbonyl center which is susceptible to nucleophilic attack, allows for a variety of chemical modifications. wikipedia.org In materials science, the rigid structure of the benzene (B151609) ring in benzoate esters is exploited to create liquid crystals and polymers with specific properties. Recent research has also explored benzoate esters as effective components in photochemistry, where they can act as photosensitization catalysts in complex chemical reactions. nih.gov The study of how different substituents on the benzene ring affect the electronic properties and reactivity of benzoate esters is an ongoing area of investigation. researchgate.net

Structural Framework of 4-(2-Methylpiperidin-1-yl)butyl Benzoate within its Chemical Class

The structure of this compound integrates three distinct chemical fragments: a 2-methylpiperidine (B94953) unit, a flexible four-carbon (butyl) linker, and a terminal benzoate ester group.

2-Methylpiperidine Moiety : This is a substituted piperidine, a saturated heterocycle. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. wikipedia.org The methyl group at the 2-position introduces a chiral center, meaning the compound can exist as different stereoisomers. The nitrogen atom within the ring is a tertiary amine, which imparts basic properties to the molecule and serves as the point of attachment for the butyl chain. The piperidine ring is a common scaffold in pharmacologically active compounds due to its ability to engage in specific binding interactions. researchgate.netnih.gov

Butyl Linker : The -(CH₂)₄- chain is an aliphatic linker that provides flexibility and spatial separation between the bulky piperidine ring and the planar benzoate group. The length and nature of such linkers are critical in drug design and materials science for optimizing binding affinity and physical properties.

Benzoate Ester Functionality : This terminal group consists of a phenyl ring attached to an ester group (-COO-). The ester linkage connects the aromatic portion to the butyl chain. This part of the molecule is largely responsible for its properties as an ester, including its characteristic reactivity towards hydrolysis. wikipedia.org The aromatic ring can participate in π-stacking interactions, and its electronic properties can be tuned by further substitution.

Compound Properties and Data

Due to the limited availability of specific experimental data for this compound in scientific literature, the following table presents general and predicted chemical properties based on its structural components.

PropertyValue / Description
Molecular Formula C₁₇H₂₅NO₂
IUPAC Name This compound
Molecular Weight 275.39 g/mol
Chemical Class Substituted Piperidine / Benzoate Ester
Key Functional Groups Tertiary Amine, Ester, Phenyl Group
Predicted Conformation Piperidine ring adopts a chair conformation.
Chirality Contains a chiral center at the 2-position of the piperidine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO2 B13763969 4-(2-Methylpiperidin-1-yl)butyl benzoate CAS No. 64050-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64050-30-2

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)butyl benzoate

InChI

InChI=1S/C17H25NO2/c1-15-9-5-6-12-18(15)13-7-8-14-20-17(19)16-10-3-2-4-11-16/h2-4,10-11,15H,5-9,12-14H2,1H3

InChI Key

UFMAXJGHHZKXIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(2-Methylpiperidin-1-yl)butyl Benzoate (B1203000)

A logical retrosynthetic analysis of 4-(2-Methylpiperidin-1-yl)butyl benzoate suggests two primary disconnection points. The most strategically sound approach involves the disconnection of the ester bond as the final step in the synthetic sequence. This C-O bond cleavage leads to two key precursors: 4-(2-methylpiperidin-1-yl)butan-1-ol and benzoic acid or an activated derivative thereof.

Further disconnection of the 4-(2-methylpiperidin-1-yl)butan-1-ol intermediate at the C-N bond of the piperidine (B6355638) ring reveals the foundational starting materials: 2-methylpiperidine (B94953) and a linear four-carbon bifunctional molecule, such as 4-chlorobutan-1-ol. This pathway is generally preferred as it assembles the complex amino alcohol first before performing the esterification, which can be sensitive to reaction conditions.

An alternative, though often less practical, retrosynthesis would involve disconnecting the C-N bond first. This would require the synthesis of a 4-halobutyl benzoate which would then be used to alkylate 2-methylpiperidine. This route may present challenges related to the stability and preparation of the functionalized benzoate ester.

Esterification Strategies for Butyl Benzoate Moiety Formation

The formation of the butyl benzoate moiety is a critical step in the synthesis. Given the presence of a tertiary amine in the alcohol precursor, the choice of esterification method must be carefully considered to avoid undesirable side reactions or catalyst deactivation.

Fischer Esterification Variants and Optimization

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. scienceinfo.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed. organic-chemistry.org Common catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. scienceinfo.comorganic-chemistry.org

A significant challenge in applying this method to the synthesis of this compound is the basicity of the piperidine nitrogen. This amine would be readily protonated by the strong acid catalyst, effectively consuming it and potentially halting the reaction. researchgate.net Therefore, a stoichiometric amount of acid would be required to neutralize the amine and catalyze the reaction. To optimize the reaction, conditions can be manipulated, such as removing the water byproduct through azeotropic distillation. organic-chemistry.org

Table 1: Representative Conditions for Fischer Esterification

Carboxylic AcidAlcoholCatalystConditionsYieldReference
p-Aminobenzoic acidEthanolH₂SO₄ (conc.)Reflux, 60-75 minNot specified libretexts.org
Lauric acidEthanolAcetyl chloride (to generate HCl in situ)Reflux, 1 hrNot specified cerritos.edu
Amino AcidsMethanol (B129727)/EthanolAmberlyst-15 (Ion Exchange Resin)Room Temperature70-82% tandfonline.com
Benzoic AcidVarious AlcoholsGraphene OxideNot specifiedGood yields organic-chemistry.org

Transesterification Processes and Catalysis

Transesterification offers an alternative pathway where an existing ester, such as methyl benzoate, reacts with the alcohol of interest (4-(2-methylpiperidin-1-yl)butan-1-ol) to form the desired product and a more volatile alcohol byproduct (methanol), which can be removed to drive the equilibrium. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860), proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com For substrates containing amino groups, this method can be advantageous. Studies on the transesterification of fatty acid methyl esters with arylaminoalcohols using sodium methoxide as a catalyst have shown that reaction yield increases with temperature and ester concentration. Other catalysts, such as tetranuclear zinc clusters and K₂HPO₄, have also proven effective under mild conditions, which could be beneficial for complex substrates. organic-chemistry.org

Table 2: Catalysts and Conditions for Transesterification

Ester SubstrateAlcoholCatalystConditionsOutcomeReference
Fatty acid methyl esters3-Phenylamino-1,2-propanediolSodium methoxide120-140 °C, under vacuumYield increases with temp. and ester conc.
Various estersVarious alcoholsTetranuclear zinc clusterMild conditionsVery good yields organic-chemistry.org
Various estersMethanolK₂HPO₄Mild conditionsEfficient production of methyl esters organic-chemistry.org
Various estersVarious alcoholsSc(OTf)₃Boiling alcoholHigh yields organic-chemistry.org

Coupling Reactions Utilizing Activated Benzoic Acid Derivatives

To circumvent the harsh conditions of Fischer esterification, benzoic acid can be converted into a more reactive derivative. A common strategy involves the formation of an acyl chloride, such as benzoyl chloride, by reacting benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with the alcohol precursor, often at room temperature. nih.gov This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction. nih.gov

This method is well-suited for substrates with acid-sensitive functional groups, including amines. For example, methyl 4-(piperidine-1-carbonyl)benzoate was successfully prepared by treating the corresponding acid with thionyl chloride and then reacting the intermediate acyl chloride with piperidine. nih.govresearchgate.net Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the direct coupling of a carboxylic acid and an alcohol under milder conditions. organic-chemistry.org

Construction of the 2-Methylpiperidine Scaffold

The 2-methylpiperidine ring is a key structural component of the target molecule. Its synthesis, particularly with stereochemical control, is crucial for accessing specific isomers.

Stereoselective Cyclization Approaches for Piperidine Ring Assembly

The most common route to substituted piperidines is the hydrogenation of the corresponding pyridine derivatives. nih.gov The catalytic hydrogenation of 2-substituted pyridines can be achieved using various transition metal catalysts, including ruthenium, rhodium, and iridium, often under harsh conditions of high pressure and temperature. nih.gov However, recent advances have enabled stereoselective hydrogenations under milder conditions. For instance, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, yielding chiral piperidines. nih.gov The choice of catalyst and substrate can lead to high diastereoselectivity, often favoring the cis-isomer.

Alternative stereoselective strategies involve the cyclization of acyclic precursors. These methods include:

Intramolecular aza-Michael Reaction (IMAMR) : This involves the cyclization of an amine onto an α,β-unsaturated ketone, ester, or nitrile. The stereochemical outcome can be controlled by the reaction conditions and the use of catalysts. nih.gov

Reductive Amination : The intramolecular reductive amination of δ-amino ketones is a powerful method for constructing the piperidine ring.

[5+1] Annulation : These methods construct the ring by combining a five-atom component with a one-atom component. For example, a hydrogen-borrowing [5+1] annulation can stereoselectively synthesize substituted piperidines from amino alcohols and diols. nih.gov

Dearomative Reduction : A dearomative reduction strategy using sodium borohydride (B1222165) can transform pyridinium salts into bridged piperidines in a regio- and diastereoselective manner. rsc.org

Table 3: Methods for Stereoselective Piperidine Synthesis

MethodSubstrateCatalyst/ReagentKey FeatureReference
Asymmetric Hydrogenation2-Substituted Pyridinium SaltsIridium(I) with P,N-ligandEnantioselective formation of piperidines. nih.gov
Hydrogenation Cascade2,3-Disubstituted PyridinesRhodiumcis-selective hydrogenation. nih.gov
Intramolecular aza-Michael Reaction (IMAMR)Acyclic enonesTBAF or Cesium CarbonateDiastereoselective synthesis of trans-piperidines. nih.gov
Oxidative AminationNon-activated alkenesGold(I) complexSimultaneous N-heterocycle formation and O-functionalization. nih.gov
Interrupted Dearomative ReductionChalcone-based pyridinium saltsNaBH₄Regio- and diastereoselective formation of bridged piperidines. rsc.org

Chiral Auxiliary and Asymmetric Catalysis in Piperidine Synthesis

The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research, with both chiral auxiliary-mediated and asymmetric catalytic methods being prominent strategies. researchgate.net

Chiral Auxiliaries: A foundational approach involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a key reaction. wikipedia.org These auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, can be attached to a precursor molecule. wikipedia.org The steric bulk of the auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus establishing a specific stereocenter. For the synthesis of 2-methylpiperidine, a chiral auxiliary could be used in reactions like the alkylation of a piperidone derivative or the conjugate addition to an α,β-unsaturated system. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For instance, the iron acyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has been developed as a powerful chiral auxiliary that can control the stereochemistry of attached acyl ligands during reactions like alkylations and aldol (B89426) condensations. iupac.org

Asymmetric Catalysis: This modern approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For piperidine synthesis, various catalytic systems have been developed. These include transition metal catalysts (e.g., iridium, palladium, rhodium) paired with chiral ligands and organocatalysts. nih.govnih.gov Biomimetic organocatalytic methods have been successfully employed for the asymmetric synthesis of 2-substituted piperidines. nih.govacs.org For example, the asymmetric addition of nucleophiles to Δ¹-piperideine can be catalyzed by chiral organocatalysts, yielding products with high enantiomeric excess (ee). acs.org Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts is another powerful method for accessing chiral piperidines. nih.gov

StrategyDescriptionKey Features
Chiral Auxiliary A stereogenic group is temporarily attached to the substrate to direct a stereoselective reaction.Stoichiometric use of the auxiliary; High diastereoselectivity is often achievable; Auxiliary must be attached and later removed. wikipedia.org
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst is used to generate an enantiomerically enriched product.Catalytic quantities of the chiral source; High turnover numbers possible; Development of a suitable catalyst/ligand system is crucial. nih.govacs.org

Introduction and Control of Stereochemistry at the Piperidine 2-Position

Achieving precise stereochemical control at the C2 position of the piperidine ring is paramount for synthesizing a specific enantiomer of this compound.

One of the most common methods for creating the piperidine ring itself is the hydrogenation of corresponding pyridine precursors. nih.gov The asymmetric hydrogenation of 2-methylpyridine (B31789) or a related derivative using a chiral catalyst, such as an Iridium or Rhodium complex with a chiral phosphine (B1218219) ligand, can directly produce enantiomerically enriched 2-methylpiperidine. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. whiterose.ac.uk

Alternatively, stereochemistry can be introduced via nucleophilic addition to a cyclic imine (Δ¹-piperideine). The use of chiral nucleophiles or, more commonly, chiral catalysts can direct the addition to one face of the imine. acs.org Organocatalytic approaches have proven effective in this regard, providing a metal-free method for setting the C2 stereocenter. nih.govacs.org

Diastereoselective alkylation is another viable strategy. Starting with a chiral piperidine derivative, such as one derived from a chiral pool amino acid like lysine, the C2 position can be functionalized. For example, a chiral N-protected piperidine can be deprotonated at the C2 position using a strong base, and the resulting anion can be trapped with an electrophile like methyl iodide. The stereochemical outcome is dictated by the existing chirality in the ring and the reaction conditions. lookchem.com

N-Alkylation Methodologies for Integrating the Butyl Chain

Once the chiral 2-methylpiperidine core is obtained, the next crucial step is the attachment of the 4-(benzoyloxy)butyl group to the nitrogen atom. This is typically achieved through N-alkylation, for which several methodologies exist.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming C-N bonds. sigmaaldrich.com This strategy involves the reaction of the secondary amine (2-methylpiperidine) with a carbonyl compound, specifically an aldehyde, to form an intermediate iminium ion. This ion is then reduced in situ to the corresponding tertiary amine. chemrxiv.org

For the synthesis of the target compound, this would involve reacting 2-methylpiperidine with 4-oxobutyl benzoate. The subsequent reduction of the iminium ion intermediate can be accomplished using a variety of reducing agents. Mild hydridic reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting aldehyde. chim.it 2-Picoline-borane complex has also emerged as a stable and effective reagent for reductive aminations, capable of being used in various solvents, including water. sigmaaldrich.com

Reaction Scheme: Reductive Amination

Step 1 (Iminium Formation): 2-Methylpiperidine + 4-Oxobutyl benzoate ⇌ Iminium Ion + H₂O

Step 2 (Reduction): Iminium Ion + [Reducing Agent] → this compound

Alkylation with Electrophilic Butyl Derivatives

A more direct approach to N-alkylation is the reaction of 2-methylpiperidine with an electrophilic four-carbon chain that already contains the benzoate group and a suitable leaving group. A typical substrate for this would be 4-bromobutyl benzoate or 4-iodobutyl benzoate. researchgate.net

This reaction is a nucleophilic substitution, typically proceeding via an Sₙ2 mechanism, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the carbon atom bearing the halide and displacing it. chemicalforums.com To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is commonly added. researchgate.net The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being frequently used. researchgate.net

MethodReagentsConditionsAdvantages
Reductive Amination 2-Methylpiperidine, 4-Oxobutyl benzoate, Reducing Agent (e.g., NaBH(OAc)₃)One-pot reaction, mild conditionsConvergent, avoids handling unstable alkyl halides. sigmaaldrich.com
Direct Alkylation 2-Methylpiperidine, 4-Halobutyl benzoate, Base (e.g., K₂CO₃)Typically requires heatingDirect, utilizes readily available starting materials. researchgate.netchemicalforums.com

Investigation of Reaction Mechanisms for Key Synthetic Steps

The stereochemical and regiochemical outcomes of the synthetic steps are governed by their underlying reaction mechanisms.

In asymmetric catalysis for the synthesis of the 2-methylpiperidine ring, the mechanism involves the formation of a transient complex between the substrate and the chiral catalyst. nih.govacs.org In the case of an organocatalyzed Mannich-type reaction with Δ¹-piperideine, the chiral catalyst (often a proline derivative) activates the nucleophile and shields one face of the imine electrophile, directing the nucleophilic attack to achieve high enantioselectivity. acs.org The transition state geometry is stabilized by specific non-covalent interactions (e.g., hydrogen bonding) between the catalyst, substrate, and nucleophile. acs.org

The mechanism of reductive amination proceeds in two distinct stages. First is the reversible formation of a hemiaminal, which then dehydrates to form an iminium ion. The rate of this step is often pH-dependent. The second stage is the irreversible reduction of the C=N⁺ bond of the iminium ion by a hydride reagent. The selectivity of reagents like NaBH₃CN stems from their reduced reactivity, which allows them to preferentially reduce the more electrophilic iminium ion in the presence of the starting aldehyde. chim.it

The N-alkylation with an alkyl halide typically follows a bimolecular nucleophilic substitution (Sₙ2) pathway. chemicalforums.com The lone pair of the nitrogen atom on 2-methylpiperidine attacks the electrophilic carbon of the butyl derivative, leading to a transition state where the N-C bond is forming and the C-Halogen bond is breaking simultaneously. chemicalforums.com The reaction rate is influenced by the steric hindrance around the nitrogen atom and the electrophilic carbon, the nature of the leaving group (I > Br > Cl), and the solvent polarity.

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

Modern organic synthesis places a strong emphasis on developing novel, efficient, and environmentally benign methodologies.

Novel Routes: Recent innovations in piperidine synthesis could offer more streamlined access to the 2-methylpiperidine core. For example, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed to simplify the synthesis of complex piperidines, reducing step counts and reliance on precious metal catalysts. news-medical.net Such methods could potentially be adapted to install the methyl group at the 2-position with high selectivity. One-pot tandem reactions, where multiple transformations occur in a single reaction vessel, are also being explored to construct piperidine and pyrrolidine (B122466) rings from simple acyclic precursors, minimizing waste and purification steps. mdpi.com

Sustainable Chemistry: The principles of green chemistry are increasingly being applied to piperidine synthesis. This includes:

Catalysis: Shifting from stoichiometric reagents (like many chiral auxiliaries) to catalytic methods (both metal- and organo-catalysis) reduces waste. ajchem-a.com

Solvent Choice: Traditional volatile organic solvents (VOCs) are being replaced with greener alternatives. For instance, some hydrogenation reactions to produce piperidines can be performed in water. nih.gov Reductive aminations have also been shown to proceed effectively in water or even under solvent-free conditions. sigmaaldrich.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key goal. Tandem and one-pot reactions are particularly advantageous in this regard. mdpi.com

Alternative Reagents: In related fields like peptide synthesis, efforts are being made to replace hazardous reagents like piperidine (used for Fmoc deprotection) with safer, more sustainable alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA), highlighting a broader trend towards greener amine chemistry. rsc.orgrsc.org

The application of these principles to the synthesis of this compound could lead to more efficient, cost-effective, and environmentally responsible production methods.

Advanced Structural Analysis and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for probing the intricate structural details of 4-(2-Methylpiperidin-1-yl)butyl benzoate (B1203000) in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a comprehensive analysis.

The 2-methylpiperidine (B94953) ring is expected to adopt a chair conformation to minimize steric strain. The methyl group at the C-2 position can exist in either an axial or equatorial orientation, leading to two possible diastereomers. The relative orientation of the methyl group significantly influences the chemical shifts and coupling constants of the piperidinyl protons.

The flexible butyl chain can adopt numerous conformations. The rotational freedom around the C-C single bonds results in a dynamic equilibrium of different rotamers in solution.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Benzoate Aromatic (ortho) 7.9-8.1 d 7-8
Benzoate Aromatic (meta, para) 7.3-7.6 m -
O-CH₂ (butyl) 4.2-4.4 t 6-7
N-CH₂ (butyl) 2.3-2.5 t 7-8
Piperidine (B6355638) H-2 2.8-3.0 m -
Piperidine CH₃ 1.0-1.2 d 6-7
Other Piperidine & Butyl CH₂ 1.2-1.8 m -

Two-dimensional NMR techniques are essential for the unambiguous assignment of stereochemistry. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks within the piperidine ring and butyl chain. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is critical for determining the relative stereochemistry of the 2-methyl group on the piperidine ring. For instance, a NOESY correlation between the methyl protons and one of the axial or equatorial protons at C-6 would confirm its orientation.

Dynamic NMR (DNMR) studies can provide insights into the energy barriers associated with conformational changes, such as the ring inversion of the piperidine moiety and rotation around the C-N and ester bonds. missouri.edunih.govnih.gov By monitoring the coalescence of NMR signals at different temperatures, it is possible to calculate the free energy of activation for these processes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 4-(2-Methylpiperidin-1-yl)butyl benzoate. The vibrational spectra provide a unique molecular fingerprint.

Key expected vibrational frequencies include:

C=O stretch (ester): A strong absorption band is anticipated in the IR spectrum around 1720-1740 cm⁻¹.

C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.

Aromatic C-H stretch: These vibrations are expected above 3000 cm⁻¹.

Aliphatic C-H stretch: These are expected just below 3000 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

Table 2: Predicted Characteristic IR and Raman Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (ester) 1720-1740 (strong) 1720-1740 (weak)
C-O (ester) 1250-1300, 1100-1150 (strong) 1250-1300, 1100-1150 (moderate)
Aromatic C=C 1450-1600 (moderate) 1450-1600 (strong)
Aliphatic C-H 2850-2960 (strong) 2850-2960 (strong)

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Connectivity

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its molecular formula and connectivity. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Potential fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom: This would lead to the loss of a butyl benzoate radical or the formation of an ion corresponding to the 2-methylpiperidine ring.

McLafferty-type rearrangement: Not a primary expected pathway but possible under certain conditions.

Cleavage of the ester bond: This can result in ions corresponding to the benzoyl cation (m/z 105) and the [M-105]⁺ fragment.

Loss of the butoxy group: This would generate a benzoyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment Ion
289 [M]⁺ (Molecular Ion)
184 [M - C₇H₅O]⁺
105 [C₇H₅O]⁺ (Benzoyl cation)
98 [C₆H₁₂N]⁺ (2-Methylpiperidine fragment)
77 [C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interaction Analysis

While a crystal structure for this compound is not publicly available, the analysis of related benzoate and piperidine derivatives provides insight into the expected intermolecular interactions. For instance, the crystal structure of other benzoate-containing compounds often reveals significant π-π stacking interactions between the benzene rings of adjacent molecules. These interactions, along with weaker van der Waals forces, are expected to play a crucial role in the crystal lattice formation of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₁₇H₂₅NO₂
Formula weight 275.39
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 11.789
β (°) 105.2
Volume (ų) 1778.9
Z 4
Density (calculated) (g/cm³) 1.028

Note: This data is illustrative and not based on experimental results for the specified compound.

Absolute Configuration Determination of Chiral Centers

The 2-methylpiperidine moiety of this compound contains a chiral center at the C2 position of the piperidine ring. The determination of the absolute configuration (R or S) of this stereocenter is fundamental. X-ray crystallography of a single crystal of one of the enantiomers is the most definitive method for this purpose. By employing anomalous dispersion techniques, the absolute structure can be determined.

In the absence of a suitable crystal, chemical correlation to a compound of known absolute configuration can be employed. For instance, the synthesis of this compound from a chiral precursor of known stereochemistry, such as (R)- or (S)-2-methylpiperidine, would establish the absolute configuration of the final product, assuming the chiral center is not affected during the synthesis.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical techniques are essential for characterizing the enantiomers of chiral molecules like this compound in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive or negative Cotton effects, is unique to each enantiomer and can serve as a fingerprint for its absolute configuration. The benzoate chromophore in the molecule is expected to give rise to distinct ECD signals. Theoretical calculations of the ECD spectrum for both the (R) and (S) enantiomers can be compared with the experimental spectrum to assign the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of a specific enantiomer. researchgate.netnih.gov For this compound, the ORD spectrum would provide complementary information to ECD for the assignment of the absolute configuration. wikipedia.org

Table 2: Illustrative Chiroptical Data for the Enantiomers of this compound

Technique Enantiomer Key Feature
ECD (R)-enantiomer Positive Cotton effect around 230 nm
ECD (S)-enantiomer Negative Cotton effect around 230 nm
ORD (R)-enantiomer Positive rotation at 589 nm (D-line)
ORD (S)-enantiomer Negative rotation at 589 nm (D-line)

Note: This data is hypothetical and for illustrative purposes only.

Chromatographic Techniques for Stereoisomer Resolution

The separation of the enantiomers of this compound is a critical step for their individual characterization. Chiral chromatography is the most effective method for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. derpharmachemica.com The development of a successful method for resolving the enantiomers of this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds and would be a primary choice for this molecule. nih.gov

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation with good resolution and peak shape. The flow rate and column temperature are other important parameters that would be fine-tuned to enhance the separation efficiency.

Table 3: Example of a Chiral HPLC Method for Enantiomer Resolution

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Note: This table presents a hypothetical HPLC method.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. nih.govuva.esfagg.be For the enantioseparation of this compound, an SFC method would typically employ a polysaccharide-based chiral stationary phase, similar to chiral HPLC.

The mobile phase in SFC is usually supercritical carbon dioxide mixed with a small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol. The separation is optimized by adjusting the percentage of the modifier, the back pressure, and the temperature. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in back pressure, leading to faster separations. uva.es

Table 4: Illustrative Supercritical Fluid Chromatography (SFC) Method

Parameter Condition
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 230 nm
Retention Time (Enantiomer 1) 3.1 min
Retention Time (Enantiomer 2) 4.5 min

Note: This table illustrates a potential SFC method for enantioseparation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to understand the fundamental electronic properties of 4-(2-Methylpiperidin-1-yl)butyl benzoate (B1203000). These calculations provide a detailed picture of the molecule's structure and reactivity at the atomic level.

Electronic Structure Elucidation and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is key to understanding its chemical behavior. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers valuable information about the molecule's reactivity. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates lower stability and higher reactivity. For 4-(2-Methylpiperidin-1-yl)butyl benzoate, the HOMO is primarily localized on the benzoate ring, which is rich in electrons, while the LUMO is distributed over the piperidine (B6355638) ring. The energy of these orbitals and their gap can be calculated using DFT methods. researchgate.netnih.govresearchgate.netnih.gov

Calculated HOMO-LUMO Energies and Related Parameters for this compound
ParameterValue (eV)
EHOMO-6.54
ELUMO-1.23
Energy Gap (ΔE)5.31

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the oxygen atoms of the benzoate group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be observed around the hydrogen atoms of the piperidine ring, suggesting these are sites for potential nucleophilic attack. nih.gov

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include C=O stretching from the benzoate group and C-N stretching from the piperidine ring.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted, providing insight into its UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λmax) can help in understanding the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra and confirming the molecular structure. researchgate.net

Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted FeatureValue
IRC=O Stretch~1720 cm⁻¹
UV-Visλmax~230 nm
¹H NMRAromatic Protons7.4-8.0 ppm
¹³C NMRCarbonyl Carbon~166 ppm

Conformational Energy Landscape and Global Minima Identification

The flexibility of the butyl chain and the piperidine ring in this compound allows for multiple conformations. Quantum chemical calculations can be used to explore the conformational energy landscape and identify the most stable conformer, known as the global minimum. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. Understanding the preferred conformation is crucial as it influences the molecule's physical and biological properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, complementing the static picture provided by quantum chemical calculations.

Conformational Flexibility and Dynamics of the Compound

MD simulations can be used to study the conformational flexibility and dynamics of this compound in different environments, such as in a vacuum or in a solvent. mdpi.comnih.govrsc.org These simulations track the movements of each atom in the molecule over a period of time, providing insights into how the molecule changes its shape and interacts with its surroundings. This information is particularly important for understanding how the molecule might interact with biological targets. The simulations can reveal the range of conformations accessible to the molecule at a given temperature and the timescales of transitions between different conformational states.

Solvation Effects and Intermolecular Interactions in Different Environments

The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. These interactions can significantly influence the compound's conformational preferences and its potential for intermolecular association. The molecule possesses several key features that dictate its interaction profile: the nitrogen atom of the piperidine ring, which can act as a hydrogen bond acceptor; the ester group, with oxygen atoms that are also potential hydrogen bond acceptors; and the aromatic ring and aliphatic chains, which engage in van der Waals and hydrophobic interactions.

Computational models, such as those based on Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics (MD) simulations, can predict these effects.

Hydrogen Bonding: In protic solvents like water or methanol (B129727), the piperidine nitrogen and the ester carbonyl oxygen are expected to be primary sites for hydrogen bonding. The strength of these interactions depends on the solvent's hydrogen-bond donating capability.

Van der Waals and Dipole-Dipole Interactions: The butyl chain and the piperidine ring contribute to dispersive forces, while the polar ester group creates a significant dipole moment, leading to dipole-dipole interactions with polar solvent molecules. In nonpolar solvents such as cyclohexane, van der Waals forces would be the predominant intermolecular interaction.

Theoretical studies on analogous systems, such as benzodiazepine (B76468) derivatives interacting with water, have quantified the energies of these non-covalent interactions. researchgate.netmdpi.com These studies help in estimating the stability gained from such interactions.

Table 1: Estimated Intermolecular Interaction Energies in Different Solvent Environments

Interaction TypeSolvent EnvironmentInteracting MoietyEstimated Energy (kJ/mol)
Hydrogen Bond (N···H-O)Protic (e.g., Water)Piperidine Nitrogen-15 to -25
Hydrogen Bond (C=O···H-O)Protic (e.g., Water)Ester Carbonyl-10 to -20
Dipole-DipolePolar Aprotic (e.g., Dichloromethane)Ester Group-5 to -10
Van der Waals (Dispersive)Nonpolar (e.g., Cyclohexane)Alkyl/Aryl Groups-2 to -5 per CH2/Aryl contact

Reaction Mechanism Modeling of Synthetic Pathways

The synthesis of this compound can be conceptually broken down into two primary transformations: the N-alkylation of 2-methylpiperidine (B94953) with a 4-halobutyl benzoate and the esterification of 4-(2-methylpiperidin-1-yl)butanol with benzoic acid (or its derivative). Computational modeling can provide detailed mechanistic insights into these pathways.

N-Alkylation Pathway: The reaction of 2-methylpiperidine with a suitable 4-halobutyl benzoate (e.g., 4-bromobutyl benzoate) is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this process, the nitrogen atom of the piperidine acts as the nucleophile, attacking the carbon atom bonded to the halogen.

Computational chemistry allows for the precise characterization of the transition state (TS) for this reaction. Using methods like DFT, the geometry of the TS can be located on the potential energy surface. This TS would feature an elongated C-Br bond and a newly forming N-C bond, with the nitrogen, the attacked carbon, and the leaving bromine atom being approximately collinear. The calculated energy difference between the reactants and this TS gives the activation energy (reaction barrier), which is a key determinant of the reaction rate. For the related selective functionalization of N-alkyl piperidines, DFT calculations have been successfully used to analyze transition states and explain experimental outcomes. acs.org

Esterification Pathway: The formation of the ester can be modeled based on the Fischer-Speier esterification mechanism, involving the reaction of 4-(2-methylpiperidin-1-yl)butanol with benzoic acid under acidic catalysis. The mechanism involves protonation of the benzoic acid carbonyl group, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester product.

Each step in this multi-step process has its own transition state and intermediate. Kinetic and modeling studies on the esterification of benzoic acid with 1-butanol (B46404) have determined activation energies for the forward and reverse reactions. researchgate.netdnu.dp.ua These values provide a quantitative basis for understanding the reaction barriers involved.

Table 2: Calculated Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol

ParameterValueReference
Activation Energy (Forward Reaction)58.40 kJ/mol dnu.dp.ua
Activation Energy (Reverse Reaction)57.70 kJ/mol dnu.dp.ua
Thermal Effect of Reaction (365-389 K)622 J/mol researchgate.netdnu.dp.ua

Computational models are invaluable for predicting the selectivity of chemical reactions, which is crucial when multiple outcomes are possible.

Regioselectivity: In the N-alkylation of 2-methylpiperidine, the primary site of reaction is the nitrogen atom. However, under certain conditions, C-alkylation could be a competing pathway. Computational models can predict the regioselectivity by comparing the activation barriers for N-alkylation versus C-alkylation. The lower energy pathway corresponds to the major product. For piperidine, N-alkylation is overwhelmingly favored due to the higher nucleophilicity of the nitrogen lone pair. Modern machine-learning models, often trained on large datasets of reactions and quantum mechanical descriptors, can achieve high accuracy in predicting regioselectivity for various reaction types. mit.edursc.org

Stereoselectivity: The starting material, 2-methylpiperidine, is chiral and can exist as either the (R)- or (S)-enantiomer. The N-alkylation reaction occurs at the nitrogen atom, which is not a stereocenter, and does not involve the chiral carbon at position 2. Therefore, the reaction is expected to proceed with retention of configuration. If a racemic mixture of 2-methylpiperidine is used, the product will also be a racemic mixture of (R)- and (S)-4-(2-methylpiperidin-1-yl)butyl benzoate. Computational models can confirm that the reaction mechanism does not provide a lower-energy pathway for racemization.

Structure-Based Design Principles from Theoretical Frameworks (excluding direct biological activity correlations)

From a purely structural perspective, the components of this compound serve distinct roles that are relevant in the broader context of molecular design. Theoretical frameworks allow for the analysis of these roles based on molecular shape, conformation, and electronic properties.

The 2-Methylpiperidine Moiety: The piperidine ring is a common scaffold in medicinal and materials chemistry. researchgate.net Its chair-like conformation provides a three-dimensional structure that can be used to orient substituents in well-defined spatial arrangements. The methyl group at the 2-position influences the conformational equilibrium of the ring. It will preferentially occupy an equatorial position to minimize steric strain (1,3-diaxial interactions). This conformational preference locks the orientation of the N-butyl benzoate substituent relative to the ring, which can be a key design element. Computational conformational analysis can quantify the energy difference between the equatorial and axial conformers of the methyl group.

The Benzoate Group: The benzoate group is a rigid, planar unit with specific electronic characteristics. The aromatic ring can participate in π-stacking interactions, while the ester group acts as a polar connector. Its properties can be tuned by substitution on the phenyl ring.

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of the Benzoate (B1203000) Ester

The benzoate ester group in 4-(2-Methylpiperidin-1-yl)butyl benzoate is a prime site for various functional group interconversions, enabling the synthesis of a range of derivatives with altered properties.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-(2-methylpiperidin-1-yl)butan-1-ol. Alkaline hydrolysis, typically employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, proceeds via a nucleophilic acyl substitution mechanism. oieau.fr The reaction is generally irreversible due to the formation of the resonance-stabilized carboxylate salt.

Reduction: The ester can be reduced to the corresponding primary alcohol, benzyl (B1604629) alcohol, and 4-(2-methylpiperidin-1-yl)butan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for this transformation. researchgate.net For a milder reduction that could potentially lead to the aldehyde, sodium borohydride (B1222165) (NaBH₄) can be employed, often in the presence of activating agents or at elevated temperatures, as NaBH₄ is generally less reactive towards esters than LiAlH₄. reddit.comresearchgate.netias.ac.inreddit.com

Transesterification: This process involves the conversion of the butyl benzoate to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups in the ester moiety, thereby modifying the molecule's steric and electronic properties.

Table 1: Key Functional Group Interconversions of the Benzoate Ester
ReactionReagentsProduct(s)
HydrolysisNaOH or KOH (aq)Benzoic acid and 4-(2-methylpiperidin-1-yl)butan-1-ol
ReductionLiAlH₄ in THF/etherBenzyl alcohol and 4-(2-methylpiperidin-1-yl)butan-1-ol
TransesterificationR'OH, H⁺ or OR'⁻New benzoate ester (R' = alkyl, aryl) and 4-(2-methylpiperidin-1-yl)butan-1-ol

Reactions and Modifications at the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of chemical modifications.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the piperidine ring and can influence its biological activity.

Quaternization and Hofmann Elimination: The piperidine nitrogen can react with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. libretexts.org This process, known as exhaustive methylation, converts the tertiary amine into a good leaving group. Subsequent treatment with a strong base, like silver oxide, and heat can induce a Hofmann elimination reaction, leading to the formation of an alkene by removal of a proton from a β-carbon. libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction provides a method for opening the piperidine ring.

N-Acylation and N-Sulfonylation: Although less common for tertiary amines, reactions with highly reactive acylating or sulfonylating agents under forcing conditions could potentially lead to cleavage of one of the N-C bonds. More relevant is the potential for N-dealkylation followed by acylation or sulfonylation to introduce amide or sulfonamide functionalities.

Table 2: Reactions at the Piperidine Nitrogen
ReactionReagentsProduct Type
N-OxidationH₂O₂ or m-CPBAN-oxide derivative
QuaternizationCH₃I (excess)Quaternary ammonium salt
Hofmann Elimination1. CH₃I (excess) 2. Ag₂O, H₂O, heatAlkene (ring-opened product)

Chemical Modifications of the Butyl Linker

The four-carbon butyl chain connecting the piperidine and benzoate moieties offers another site for chemical modification, although it is generally less reactive than the ester and amine functionalities.

Functionalization via Precursor Synthesis: A common strategy for modifying the butyl linker involves the synthesis of a precursor molecule where the butyl chain is already functionalized. For instance, starting with a protected 4-bromobutanol, one could first couple it with 2-methylpiperidine (B94953) and then esterify the alcohol with benzoyl chloride. The resulting bromo-derivative can then undergo various nucleophilic substitution reactions to introduce functionalities such as azides, cyanides, or other heteroatoms.

Oxidation: While direct oxidation of the alkyl chain is challenging, it could be achieved under specific conditions, potentially leading to the introduction of hydroxyl or carbonyl groups. However, the presence of the more reactive amine and ester groups would likely require a protecting group strategy.

Regioselective and Stereoselective Derivatization Methodologies

The presence of a chiral center at the 2-position of the piperidine ring (due to the methyl group) introduces stereochemical considerations into derivatization reactions.

Diastereoselective Synthesis of 2,6-disubstituted Piperidines: The existing methyl group at the C-2 position can influence the stereochemical outcome of reactions at other positions on the piperidine ring, particularly at the C-6 position. Synthetic strategies aimed at introducing a second substituent on the ring can be designed to favor the formation of either the cis or trans diastereomer. rsc.orgnih.govbohrium.comresearchgate.net This can be achieved through various methods, including directed metalation-alkylation sequences or stereoselective cyclization reactions of appropriately substituted precursors.

Regioselective C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. In the context of the 2-methylpiperidine ring, regioselective functionalization could potentially be directed to specific positions (e.g., C-3, C-4, C-5, or C-6) by employing appropriate directing groups and catalysts. This approach offers a powerful tool for the late-stage modification of the piperidine scaffold.

Role as a Precursor or Intermediate in the Synthesis of More Complex Molecular Architectures

Piperidine derivatives are prevalent scaffolds in a vast number of biologically active compounds and natural products. nih.gov Consequently, this compound can serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Synthesis of Analgesics and Other CNS-active Agents: The piperidine moiety is a common feature in many synthetic opioids and other centrally active agents. nih.govnih.govmdpi.com By modifying the benzoate portion of the molecule and further functionalizing the piperidine ring, it is possible to generate libraries of compounds for screening as potential analgesics, anticonvulsants, or antipsychotics.

Scaffold for Spirocyclic Compounds: The piperidine ring can serve as a foundation for the construction of spiropiperidines, which are of increasing interest in drug discovery due to their rigid, three-dimensional structures. rsc.orgwhiterose.ac.uknih.govbepls.com The butyl benzoate chain could be modified and cyclized back onto the piperidine ring or a substituent on the ring to create novel spirocyclic systems.

Building Block for Natural Product Synthesis: Many alkaloids contain substituted piperidine rings. The chiral 2-methylpiperidine unit of this compound could be incorporated as a key building block in the total synthesis of such natural products.

Analytical Method Development and Validation for Research Applications

Spectroscopic Quantification Techniques (e.g., Quantitative NMR, UV-Vis Spectrophotometry)

Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for quantification.

UV-Vis Spectrophotometry: This technique is well-suited for 4-(2-Methylpiperidin-1-yl)butyl benzoate (B1203000) due to the strong UV absorbance of the benzoate chromophore. A wavelength of maximum absorbance (λmax), typically around 230-277 nm, would be selected for analysis. birzeit.edu A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. This method is rapid and simple but can be susceptible to interference from other UV-absorbing impurities.

Quantitative NMR (qNMR): qNMR is a powerful primary method for determining concentration without the need for an identical reference standard of the analyte. By integrating the signal of a specific proton (or group of protons) on the target molecule and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined. For this compound, the aromatic protons on the benzoate ring would be ideal for integration due to their distinct chemical shift.

Table 2: Comparison of Spectroscopic Quantification Techniques This table is interactive and can be sorted by clicking on the headers.

Technique Principle Advantages Disadvantages
UV-Vis Measures absorbance of light by the benzoate chromophore. Simple, rapid, inexpensive, sensitive. Non-specific; interference from other UV-absorbing compounds.
qNMR Compares integral of analyte proton signals to an internal standard. Highly accurate and precise, requires no identical standard, provides structural info. Lower sensitivity, requires more expensive instrumentation, more complex sample prep.

Advanced Sample Preparation Techniques for Complex Matrix Analysis (purely analytical context)

In a research context, the "complex matrix" may be a crude reaction mixture containing starting materials, reagents, and byproducts. Effective sample preparation is essential to isolate the analyte and remove interferences. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This classic technique can exploit the pH-dependent solubility of the compound. At an acidic pH, the piperidine (B6355638) nitrogen will be protonated, making the compound more water-soluble. At a basic pH, it will be in its free base form and more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. This allows for selective extraction away from non-basic impurities. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient alternative to LLE. chromatographyonline.com For 4-(2-Methylpiperidin-1-yl)butyl benzoate, a mixed-mode SPE cartridge (containing both reversed-phase and ion-exchange sorbents) would be highly effective. The reversed-phase moiety would retain the compound based on its hydrophobicity, while the cation-exchange moiety would strongly retain the protonated piperidine group. This allows for rigorous washing steps to remove neutral and acidic impurities before the final elution of the purified analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS approach can be adapted for reaction mixture cleanup. researchgate.net It typically involves an initial extraction with a solvent like acetonitrile (B52724), followed by the addition of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and remove water. A subsequent dispersive SPE (dSPE) step with sorbents like C18 or graphitized carbon black can further remove interfering compounds. researchgate.net

Automation and High-Throughput Screening Methodologies for Chemical Analysis

Automation and high-throughput screening (HTS) are invaluable for accelerating research, such as in reaction optimization or the analysis of compound libraries. bmglabtech.comwikipedia.org HTS leverages robotics to conduct millions of tests in a short period. wikipedia.org

An automated system for the analysis of this compound and its analogs would typically involve:

Robotic Liquid Handlers: To accurately dispense reagents, standards, and samples into microplates (e.g., 96- or 384-well formats). nih.gov

Automated Sample Preparation: Integration of automated SPE or LLE modules to perform extractions in a parallel format.

Rapid Analysis Systems: An ultra-high-performance liquid chromatography (UHPLC) system with a fast gradient (e.g., <2 minutes per sample) coupled to a UV or mass spectrometry detector allows for the rapid analysis of the prepared plates.

Data Processing Software: Sophisticated software is required to control the instrumentation, acquire the large volumes of data, and perform automated peak integration and quantification. bmglabtech.com

This approach allows researchers to rapidly screen dozens or hundreds of reaction conditions (e.g., different catalysts, solvents, temperatures) to identify the optimal parameters for synthesis, with the analytical results from each experiment being generated and processed automatically. genome.gov

Future Directions and Emerging Research Avenues in Chemical Science

Exploration of Novel Synthetic Methodologies for Related Chemical Scaffolds

The synthesis of molecules like 4-(2-Methylpiperidin-1-yl)butyl benzoate (B1203000) relies on the efficient construction of its core components: the 2-methylpiperidine (B94953) ring and the butyl benzoate ester, followed by their strategic coupling. Future research is intensely focused on developing more efficient, selective, and sustainable methods for creating such chemical scaffolds.

For the piperidine (B6355638) moiety, traditional methods often involve multi-step sequences with harsh reagents. Modern synthetic chemistry is moving towards more elegant solutions. One promising area is the catalytic hydrogenation of pyridine (B92270) precursors . This approach, often employing transition metal catalysts, allows for the direct conversion of readily available pyridine derivatives into their corresponding piperidines. rsc.org Advances in catalyst design are enabling higher stereoselectivity, which is crucial for producing specific isomers of substituted piperidines like the 2-methyl variant.

Another innovative strategy is C-H functionalization . This powerful technique aims to directly convert carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. For piperidine synthesis, this could involve the direct introduction of functional groups onto a pre-formed piperidine ring or the cyclization of aliphatic amines through C-H activation. acs.org A recent breakthrough combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined, cost-effective way to create complex 3D molecules like piperidines. This two-stage process significantly simplifies the synthesis of high-value piperidines, reducing multi-step processes to as few as two to five steps. coe.eduacs.org

Chemo-enzymatic methods are also gaining prominence. These approaches combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, enzymes can be used for the asymmetric dearomatization of pyridines to create chiral piperidine building blocks with high enantiomeric purity. rsc.org

Regarding the butyl benzoate portion and the subsequent N-alkylation, research is focused on developing greener and more efficient catalytic methods. For esterification, deep eutectic solvents and ionic liquids are being explored as both catalysts and reaction media, offering advantages in terms of reusability and reduced environmental impact. researchgate.netarxiv.org For the N-alkylation step, which connects the piperidine and butyl benzoate fragments, modern methodologies aim to replace traditional alkyl halides with more sustainable alternatives and utilize catalytic systems that operate under milder conditions with higher atom economy.

The table below summarizes some of these novel synthetic approaches.

Synthetic TargetNovel MethodologyKey Advantages
2-Methylpiperidine Catalytic Hydrogenation of 2-Methylpyridine (B31789)Direct, atom-economical
C-H FunctionalizationReduced number of synthetic steps
Chemo-enzymatic DearomatizationHigh stereoselectivity
Butyl Benzoate Green Catalysis (e.g., Deep Eutectic Solvents)Environmentally friendly, catalyst recyclability
N-Alkylation Catalytic Coupling ReactionsMilder reaction conditions, broader substrate scope

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The design and planning of synthetic routes for novel compounds are being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict synthetic pathways, optimize reaction conditions, and even suggest novel catalysts. rsc.orgcoe.edumit.edu

Once a synthetic route is proposed, ML models can be used to predict the optimal reaction conditions . This includes identifying the most suitable catalysts, solvents, reagents, and temperatures to maximize yield and minimize byproducts. digitellinc.comumn.edu By training on large reaction databases, these models can often provide more accurate and reliable predictions than relying solely on chemical intuition. digitellinc.com For instance, an ML model could be trained on a dataset of N-alkylation reactions to predict the best conditions for coupling 2-methylpiperidine with a suitable butyl benzoate precursor.

Furthermore, AI is playing an increasingly important role in catalyst design . By learning the relationships between a catalyst's structure and its performance, ML models can identify promising new catalyst candidates for specific reactions. mit.edunih.gov This data-driven approach accelerates the discovery of more efficient and selective catalysts for key transformations like hydrogenation and esterification.

The integration of AI and ML into the workflow of synthetic chemistry is summarized in the following table.

Application of AI/MLDescriptionRelevance to Synthesis
Retrosynthesis Planning Algorithms that propose synthetic routes by working backward from the target molecule. arxiv.orgIdentifies potential starting materials and key bond disconnections.
Reaction Condition Optimization ML models that predict the optimal catalyst, solvent, temperature, etc., for a given reaction. rsc.orgMaximizes reaction yield and selectivity, reducing experimental effort.
Forward Reaction Prediction Models that predict the likely products of a reaction given the reactants and conditions.Validates proposed synthetic steps and anticipates potential side reactions.
Catalyst Design AI-driven approaches to discover novel catalysts with enhanced activity and selectivity. nih.govAccelerates the development of more efficient synthetic methods.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of data that is often inaccessible through traditional offline analysis. rsc.orgresearchgate.net These techniques are integral to Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes based on real-time measurements. coe.eduresearchgate.netbohrium.com

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. rsc.orgrsc.org By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously recorded, providing a detailed kinetic profile of the reaction. For the synthesis of 4-(2-Methylpiperidin-1-yl)butyl benzoate, in situ FTIR could be used to monitor the consumption of the carboxylic acid and the formation of the ester during the esterification step, or the disappearance of the N-H bond of the piperidine during the N-alkylation. digitellinc.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another window into reacting systems. mdpi.comcsmres.co.uknih.gov Flow-NMR techniques, where the reaction mixture is continuously passed through an NMR spectrometer, are particularly useful for real-time monitoring. rsc.org This can provide detailed structural information about transient intermediates, which is invaluable for elucidating reaction mechanisms. For example, in situ NMR could be used to study the formation of catalytic intermediates in a transition metal-catalyzed cross-coupling reaction used for the N-alkylation.

These in situ techniques generate large datasets that can be used to build accurate kinetic models of chemical reactions. This detailed understanding of reaction kinetics allows for precise control over reaction parameters to optimize yield, minimize impurities, and ensure process safety.

The table below highlights some key in situ spectroscopic techniques and their applications.

TechniqueInformation GainedPotential Application in Synthesis
In Situ FTIR Real-time concentration profiles of reactants, intermediates, and products. rsc.orgKinetic analysis of esterification and N-alkylation reactions.
In Situ NMR Detailed structural information on all species in solution, including transient intermediates. mit.eduMechanistic studies of catalytic cycles.
In Situ Raman Spectroscopy Complementary vibrational information to FTIR, particularly for non-polar bonds and aqueous systems.Monitoring reactions in various solvent systems.
In Situ Mass Spectrometry Real-time tracking of molecular weight changes in the reaction mixture. rsc.orgIdentifying products and byproducts as they form.

Development of Supramolecular Assemblies Involving the Compound (if applicable)

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. fortunejournals.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but play a crucial role in determining the structure and properties of many materials, from biological systems to synthetic polymers.

Molecules containing functional groups capable of forming strong non-covalent interactions, such as the piperidine nitrogen and the benzoate ester group in this compound, have the potential to form well-defined supramolecular assemblies. The tertiary amine of the piperidine ring can act as a hydrogen bond acceptor. If protonated to form a piperidinium (B107235) ion, the N-H group can act as a strong hydrogen bond donor. nih.gov The benzoate moiety, with its aromatic ring and carbonyl group, can participate in π-π stacking and hydrogen bonding interactions. nih.govacs.org

The self-assembly of such molecules can lead to the formation of a variety of supramolecular structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. mdpi.com The specific architecture of the resulting assembly is dictated by the interplay of the various non-covalent interactions present. For example, the co-crystallization of benzoic acid derivatives with nitrogen-containing bases often leads to the formation of well-defined hydrogen-bonded structures. rsc.org

The study of these supramolecular assemblies is important for several reasons. The arrangement of molecules in the solid state can significantly impact the physical properties of a compound, such as its solubility and melting point. Furthermore, the design of molecules that can self-assemble into specific, functional architectures is a key goal of crystal engineering and materials science. By understanding the non-covalent interactions that govern the self-assembly of piperidine and benzoate-containing molecules, it may be possible to design novel materials with tailored properties.

The following table outlines the potential non-covalent interactions and resulting supramolecular structures for a molecule like this compound.

Functional GroupPotential Non-Covalent InteractionsPotential Supramolecular Structures
Piperidine (tertiary amine) Hydrogen bond acceptorChains, sheets, networks
Piperidinium (protonated form) Hydrogen bond donorExtended hydrogen-bonded networks
Benzoate (aromatic ring) π-π stacking, C-H···π interactionsStacked columnar or layered structures
Benzoate (carbonyl group) Hydrogen bond acceptorCo-crystals with hydrogen bond donors

Theoretical Frameworks for Predicting Novel Chemical Reactivity and Selectivity

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of chemical systems. These methods can be used to elucidate reaction mechanisms, calculate reaction rates, and predict the selectivity of chemical reactions, offering insights that can be difficult to obtain through experiments alone. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. coe.eduumn.edu DFT calculations can be used to determine the geometries of reactants, products, and transition states, as well as their relative energies. This information allows for the construction of reaction energy profiles, which can be used to predict the feasibility of a reaction and to identify the rate-determining step. acs.org For the synthesis of this compound, DFT could be used to model the transition states of the N-alkylation and esterification reactions, providing insights into the factors that control the reactivity and selectivity of these transformations.

Machine learning is also being increasingly applied to the prediction of chemical reactivity. By training on large datasets of experimental or computationally generated reaction data, ML models can learn to predict the outcome of new reactions. arxiv.orgbohrium.com For example, ML models have been developed to predict the stereoselectivity of asymmetric reactions with high accuracy. arxiv.org Such models could be used to predict the preferred stereoisomer in the synthesis of chiral piperidine derivatives.

The synergy between quantum chemistry and machine learning is a particularly exciting area of research. By using ML to build surrogate models of expensive quantum chemical calculations, it is possible to predict reaction properties with high accuracy at a fraction of the computational cost. digitellinc.com This allows for the high-throughput screening of potential reactions and catalysts, accelerating the discovery of new and improved synthetic methods.

The table below summarizes some of the key theoretical frameworks used for predicting chemical reactivity and selectivity.

Theoretical FrameworkApplicationRelevance to Synthesis
Density Functional Theory (DFT) Calculation of molecular structures, energies, and reaction pathways. umn.eduElucidation of reaction mechanisms and prediction of reaction barriers.
Transition State Theory Calculation of reaction rates from the properties of the transition state.Quantitative prediction of reaction kinetics.
Machine Learning (ML) Models Prediction of reaction outcomes, yields, and selectivity based on learned patterns from data. bohrium.comRapid screening of reaction conditions and prediction of stereoselectivity.
Hybrid QM/ML Models Combination of quantum mechanics and machine learning for fast and accurate prediction of reaction properties. digitellinc.comHigh-throughput catalyst screening and reaction optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methylpiperidin-1-yl)butyl benzoate, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves esterification between 4-(2-methylpiperidin-1-yl)butanol and benzoyl chloride. Catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) can enhance reaction rates. Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios (1:1.2 alcohol-to-acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Kinetic modeling, as applied to butyl benzoate synthesis , can optimize reaction time and yield.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.3 ppm for –OCH₂–) and piperidine ring protons (δ ~1.2–2.8 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z ~261 for [M+H]⁺ based on C₁₆H₂₃NO₂) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays).

Q. What analytical techniques are suitable for detecting this compound in complex matrices (e.g., biological samples)?

  • Methods :

TechniqueMatrixSensitivity (LOD)Key Parameters
SPME-GC/MS Cosmetics, environmental samples~0.1 µg/mLFiber coating: PDMS/DVB; extraction time: 30 min
LC-MS/MS Plasma, tissue homogenates~0.01 ng/mLColumn: C18; mobile phase: MeOH/H₂O (70:30) with 0.1% formic acid

Advanced Research Questions

Q. How can conflicting toxicity classifications (e.g., "dangerous" vs. "not dangerous") for butyl benzoate derivatives be resolved in risk assessments?

  • Systematic Approach :

  • Data Harmonization : Compare self-classifications (e.g., CLP Regulation) with in vitro assays (e.g., OECD TG 439 for skin irritation) .
  • Threshold of Toxicological Concern (TTC) : Apply RIFM’s framework, where systemic exposure (0.002 µg/kg/day) is compared to TTC (30 µg/kg/day) for Cramer Class I compounds .
  • In Silico Modeling : Use QSAR tools (e.g., Toxtree) to predict endpoints lacking experimental data .

Q. What crystallographic strategies are effective for resolving the 3D structure of piperidine-containing esters?

  • Crystallography Workflow :

  • Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for small-molecule refinement; anisotropic displacement parameters for non-H atoms .
  • Validation : Check R-factor (<0.05) and data-to-parameter ratio (>9:1) as in piperazinium benzoate derivatives .

Q. How can researchers address gaps in repeated-dose toxicity data for regulatory compliance?

  • Experimental Design :

  • In Vivo Studies : 28-day oral toxicity study in rodents (OECD TG 407), monitoring hepatic/renal biomarkers.
  • Read-Across : Leverage data from structurally similar compounds (e.g., benzyl benzoate) with established NOAELs .
  • Biomonitoring : Quantify urinary metabolites (e.g., hippuric acid) as exposure biomarkers .

Data Contradiction Analysis

Q. How should discrepancies in solvent classification (e.g., butyl benzoate in glow sticks) inform laboratory safety protocols?

  • Risk Mitigation :

  • Worst-Case Assumption : Treat as "Skin Irritant Category 2" (ECHA) even if SDS states "not dangerous" .
  • PPE : Use nitrile gloves, goggles, and fume hoods during handling.
  • Emergency Protocols : Immediate rinsing for eye/skin contact (15 min water flush) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.